N-(3,4-Dichlorophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLZFLYOQQRZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)piperidine-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dichlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-Dichlorophenyl)piperidine-4-carboxamide is investigated for its potential therapeutic properties. It has been studied as a candidate for drug development targeting various diseases due to its ability to modulate neurotransmitter systems. Specifically, it shows promise as a monoamine neurotransmitter re-uptake inhibitor, which is relevant in treating conditions like depression and anxiety disorders .
Biological Studies
This compound serves as a valuable tool in biological research for studying cellular pathways and interactions. Its ability to bind to specific receptors makes it useful for elucidating mechanisms of action in various biological systems .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies indicate potent activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 2 | S. aureus, E. coli |
Cancer Research
The compound has been explored for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including HCT116 and MCF7. The mechanism involves targeting specific enzymes crucial for DNA synthesis, thereby hindering cancer cell proliferation .
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin reuptake inhibition. Results indicated that the compound effectively increased serotonin levels in neuronal cultures, suggesting its potential use in treating mood disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, derivatives of this compound were tested against several bacterial strains. The results highlighted its superior efficacy against resistant strains of E. coli, prompting further exploration into its mechanism of action .
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Halogen Position : The 3,4-dichloro substitution (Compound 7ii ) resulted in the highest yield (78%), outperforming 2,6-dichloro (60%) and 2,6-difluoro (33%) analogs. This suggests that meta/para halogen placement enhances reaction efficiency compared to ortho positions .
- Halogen Type : Chlorine substituents (e.g., 7ii , 7hh ) generally yield higher efficiency than fluorine (7jj ), likely due to electronic effects influencing coupling reactivity .
- Methyl vs. Chlorine Substituents : The 3,4-dimethylphenyl analog () replaces chlorine with methyl groups, altering electronic properties (electron-donating vs. withdrawing). However, synthesis data and biological activity for this compound are unavailable, limiting direct comparisons .
Structural Variations in Piperidine-Carboxamide Analogs
Modifications to the Aromatic Ring
- Halogenated Phenyl Groups : Chlorine and fluorine substitutions influence steric and electronic profiles. For example, 3,4-dichlorophenyl (7ii ) may enhance hydrophobic interactions in biological systems compared to fluorinated analogs (7jj ) .
- No data on solubility or potency are provided .
Core Modifications
- Piperidine vs. Oxane : N-(Piperidin-4-yl)oxane-4-carboxamide () replaces the piperidine ring with an oxane (tetrahydropyran) structure. This modification alters conformational flexibility and hydrogen-bonding capacity, which could impact pharmacokinetics or target engagement .
Biological Activity
N-(3,4-Dichlorophenyl)piperidine-4-carboxamide is a synthetic compound with notable biological activity, primarily studied for its interactions with various biological targets. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a dichlorophenyl group and a carboxamide functional group. This structural arrangement is significant for its biological interactions.
The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can modulate their activity, influencing various biological pathways such as signal transduction and enzyme inhibition.
1. Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its effects on cancer cell lines, including:
- Cell Viability Assays : The compound has shown cytotoxic effects against various cancer cell lines, such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). For instance, one study reported IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an important enzyme in DNA synthesis .
- Mechanisms of Action : The compound promotes apoptosis through intrinsic pathways by inducing phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies reveal:
- Activity Against Bacteria : It demonstrates significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, while showing lesser activity against Gram-negative strains .
- Cytotoxicity Testing : In antimicrobial assays, the compound displayed a favorable safety profile, being significantly less toxic to normal fibroblast cells compared to cancer cell lines .
Research Findings
Case Studies
- Case Study on Anticancer Activity : A study focused on the compound's effect on the MCF7 breast cancer cell line showed that treatment led to significant reductions in cell viability and induction of apoptosis markers. The mechanism involved mitochondrial pathway activation.
- Case Study on Antimicrobial Effects : Another investigation assessed the compound's ability to inhibit growth in various bacterial strains. Results indicated strong activity against Bacillus species with minimal side effects on human cell lines.
Q & A
Q. What are the recommended methods for synthesizing and characterizing N-(3,4-Dichlorophenyl)piperidine-4-carboxamide?
Answer: Synthesis typically involves coupling reactions between piperidine-4-carboxylic acid derivatives and 3,4-dichloroaniline. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to react the carboxylic acid with the aniline derivative. Monitor reaction progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity. Yield optimization may require temperature control (e.g., 0–5°C for sensitive intermediates) .
- Structural validation : Employ and NMR to confirm chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine carbons at δ 40–60 ppm). Compare with reference data for related dichlorophenyl carboxamides .
Q. How can researchers assess the compound’s preliminary biological activity?
Answer: Initial screening should focus on:
- Receptor binding assays : Test affinity for sigma receptors (σ1/σ2) using radioligand displacement (e.g., -DTG). For example, structurally similar compounds like BD 1063 (N-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) show σ receptor antagonism .
- Enzyme inhibition : Evaluate inhibition of the kynurenine pathway enzymes (e.g., IDO1 or TDO) via spectrophotometric assays. Pyrimidine-4-carboxamide derivatives exhibit IC values in the µM range .
- Cytotoxicity : Use MTT assays in neuronal or cancer cell lines to identify baseline toxicity (IC thresholds <10 µM suggest therapeutic potential) .
Q. What analytical techniques are suitable for detecting metabolites or degradation products?
Answer:
- HPLC-MS : Employ reverse-phase C18 columns with ESI-MS detection to identify metabolites (e.g., dechlorinated or hydroxylated derivatives). Calibrate using reference standards like N-(3,4-dichlorophenyl)-N´-methylurea .
- TLC with derivatization : Use ninhydrin or UV visualization for preliminary metabolite screening .
- NMR spectroscopy : Compare spectra of parent compound and degradation products to track structural changes (e.g., loss of aromatic protons indicates dechlorination) .
Advanced Research Questions
Q. How can crystallography data inform structure-activity relationship (SAR) studies?
Answer:
- Single-crystal X-ray diffraction : Resolve the compound’s 3D conformation (e.g., piperidine ring puckering, dihedral angles between dichlorophenyl and carboxamide groups). For example, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) exhibits a chair conformation for the piperidine ring, with a 72° angle between the aryl and amide planes .
- Docking studies : Use resolved crystal structures (e.g., PDB entries for σ receptors) to model binding interactions. Hydrophobic interactions with the dichlorophenyl group and hydrogen bonding via the carboxamide are critical for σ receptor affinity .
Q. What experimental designs address contradictory data in receptor binding vs. in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate in vitro binding (e.g., σ receptor K < 100 nM) with bioavailability. Poor CNS penetration may explain discrepancies between in vitro and in vivo results .
- Metabolite interference : Test major metabolites (e.g., N-(3,4-dichlorophenyl)urea) for off-target activity using functional assays (e.g., cAMP modulation) .
- Dose-response in animal models : Use fixed-ratio schedules (e.g., FR10 in rodents) to assess behavioral efficacy. For example, BD 1063 requires ED doses of 1–3 mg/kg for σ-mediated effects .
Q. How can researchers optimize the compound for neurotherapeutic applications?
Answer:
- SAR modifications : Introduce substituents on the piperidine ring (e.g., methyl or ethyl groups) to enhance blood-brain barrier penetration. Compare logP values (target ~2–3) using HPLC retention times .
- Prodrug strategies : Mask the carboxamide as an ester to improve solubility. Hydrolyze in vivo via esterases to release the active compound .
- In vivo models : Test efficacy in neuropathic pain (e.g., chronic constriction injury) or depression (forced swim test) models. Monitor σ receptor occupancy via PET imaging (e.g., -SA4503) .
Q. What advanced statistical methods resolve variability in enzyme inhibition assays?
Answer:
- Non-linear regression : Fit dose-response data to a 4-parameter logistic model (e.g., GraphPad Prism) to calculate IC and Hill slopes. Address outliers via Grubbs’ test .
- ANOVA with post-hoc tests : Compare inhibition across enzyme isoforms (e.g., IDO1 vs. TDO) using Tukey’s HSD correction .
- Machine learning : Train models on inhibition data for related carboxamides to predict optimal substituents (e.g., dichloro vs. trifluoromethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
